molecular formula C42H28Br2 B1505707 1,1':2',1''-Terphenyl, 4-bromo-4'-(4-bromophenyl)-3',5',6'-triphenyl- CAS No. 22932-54-3

1,1':2',1''-Terphenyl, 4-bromo-4'-(4-bromophenyl)-3',5',6'-triphenyl-

Cat. No. B1505707
CAS RN: 22932-54-3
M. Wt: 692.5 g/mol
InChI Key: WGIOZVUGESOGBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,1’:2’,1’‘-Terphenyl, 4-bromo-4’-(4-bromophenyl)-3’,5’,6’-triphenyl-” is a chemical compound with the molecular formula C18H13Br . It is also known by other names such as 4-Bromo-1,1’:2’,1’'-terphenyl, 1-bromo-4-(2-phenylphenyl)benzene, and 4-Bromo-o-Terphenyl .


Synthesis Analysis

The synthesis of this compound is not straightforward and can be challenging. An accessible method has been developed for the synthesis of 4-bromo-1,1′:4′,1″-terphenyl and 4-methyl-1,1′:4′,1″-terphenyl that are difficult to obtain by other chemical methods . Their formation proves that the Stevens rearrangement of ammonium salts 2a – 2g is accompanied by isomerization of the migrating group .


Molecular Structure Analysis

The molecular structure of this compound consists of a bromine atom attached to a terphenyl group. The InChI representation of the molecule is InChI=1S/C18H13Br/c19-16-12-10-15 (11-13-16)18-9-5-4-8-17 (18)14-6-2-1-3-7-14/h1-13H .

Scientific Research Applications

Steric Effects on Phosphorus Centers

Research has explored the use of sterically encumbered systems for synthesizing compounds with low-coordinate phosphorus centers. The study involves tetraarylphenyls as ligands for synthesizing materials with bridged phosphorus centers, showcasing their potential in creating novel materials with unique chemical properties (Shah et al., 2000).

Antiradical Activity of Triphenylantimony(V) Derivatives

Triphenylantimony(V) catecholates and o-amidophenolates with unsymmetrical N-aryl groups have been synthesized and evaluated for their structure, electrochemical properties, and antiradical activity. These compounds demonstrate different degrees of radical scavenging activity, indicating their potential in antioxidant applications (Smolyaninov et al., 2021).

Stability of Polybrominated Diphenylcarbenes

The generation, reactions, and kinetics of sterically congested triplet diphenylcarbenes, particularly the effects of bromine groups on their stability, have been investigated. This study provides insights into the reactivity and stability of these carbenes, which could inform their use in various chemical transformations (Tomioka et al., 2002).

Olefin Polymerization Catalysts

Research into nickel(II) and palladium(II) diimine complexes bearing diphenyl aniline moieties has led to the development of new catalysts for olefin polymerization. These catalysts are significant for their synthesis, structural characterization, and insights into their polymerization properties (Schmid et al., 2001).

properties

IUPAC Name

1,4-bis(4-bromophenyl)-2,3,5,6-tetraphenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H28Br2/c43-35-25-21-33(22-26-35)41-37(29-13-5-1-6-14-29)38(30-15-7-2-8-16-30)42(34-23-27-36(44)28-24-34)40(32-19-11-4-12-20-32)39(41)31-17-9-3-10-18-31/h1-28H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIOZVUGESOGBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C(=C2C3=CC=C(C=C3)Br)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)Br)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H28Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30711258
Record name 1,4-bis(4-bromophenyl)-2,3,5,6-tetraphenylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30711258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

692.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22932-54-3
Record name 1,4-bis(4-bromophenyl)-2,3,5,6-tetraphenylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30711258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.